molecular formula C15H22BrNO B5709965 2-bromo-N,N-diisobutylbenzamide

2-bromo-N,N-diisobutylbenzamide

Cat. No. B5709965
M. Wt: 312.24 g/mol
InChI Key: ZMYJDCDBJKVCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N,N-diisobutylbenzamide is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in the scientific community.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diisobutylbenzamide is not fully understood. However, it is believed to act as a nucleophile due to the presence of the bromine atom. This compound can form covalent bonds with other molecules, which makes it useful in various chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is not used in drug formulations due to its toxicity and lack of selectivity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N,N-diisobutylbenzamide in lab experiments include its high reactivity, unique properties, and versatility. However, the limitations include its toxicity and lack of selectivity, which can make it challenging to use in certain experiments.

Future Directions

There are various future directions for the use of 2-bromo-N,N-diisobutylbenzamide in scientific research. One potential application is in the synthesis of new metal complexes with improved catalytic activity. Additionally, this compound can be used in the development of new organic compounds with unique properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
This compound is a useful compound in scientific research due to its unique properties. It is synthesized using a specific method and has various applications in the scientific community. This compound is commonly used as a ligand in the synthesis of metal complexes and is also used in the synthesis of various organic compounds. However, its toxicity and lack of selectivity limit its use in certain experiments. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of 2-bromo-N,N-diisobutylbenzamide is a multi-step process that involves the reaction of benzoyl chloride with diisobutylamine to form N,N-diisobutylbenzamide. This intermediate is then reacted with phosphorus tribromide to form this compound. The reaction is carried out in a dry solvent such as dichloromethane under anhydrous conditions. The yield of the final product is around 70%.

Scientific Research Applications

2-bromo-N,N-diisobutylbenzamide is widely used in scientific research due to its unique properties. It is commonly used as a ligand in the synthesis of metal complexes. These complexes have various applications in catalysis, organic synthesis, and material science. Additionally, this compound is used in the synthesis of various organic compounds such as amides, esters, and ethers. It is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-bromo-N,N-bis(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJDCDBJKVCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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